2-(biphenyl-4-yloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a biphenyl group, a methoxyphenyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Biphenyl-4-yloxy Acetohydrazide: This intermediate is synthesized by reacting biphenyl-4-ol with chloroacetyl chloride to form biphenyl-4-yloxyacetyl chloride, which is then reacted with hydrazine hydrate to yield biphenyl-4-yloxy acetohydrazide.
Condensation Reaction: The biphenyl-4-yloxy acetohydrazide is then condensed with 4-methoxybenzaldehyde under acidic conditions to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and methoxyphenyl groups.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives at the methoxyphenyl group.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes, depending on its specific application.
Comparison with Similar Compounds
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can be compared with similar compounds such as:
2-(biphenyl-4-yloxy)acetohydrazide: Lacks the methoxyphenyl group, making it less versatile in certain reactions.
2-(quinolin-4-yloxy)acetohydrazide: Contains a quinoline group instead of a biphenyl group, leading to different chemical properties and applications.
2-(biphenyl-4-yloxy)methyl]oxirane: Features an oxirane ring, which imparts different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide, making it a valuable compound in various fields of research.
Properties
CAS No. |
303064-43-9 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H20N2O3/c1-26-20-11-7-17(8-12-20)15-23-24-22(25)16-27-21-13-9-19(10-14-21)18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
QFWQNQGPBZRKJU-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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